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The following table summarizes key quantitative data from recent in vivo studies on ergosterol peroxide

and its derivative in mouse models.
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For the study demonstrating tumor volume reduction and inhibition of metastasis [2], the methodology can

be summarized as follows. Specific details like the exact EP dosage, vehicle formulation, and number of

animal subjects were not fully elaborated in the available abstract.

In Vivo TNBC Models: Two different TNBC models were used to quantify the effect of EP on tumor

growth and spread.
Treatment Protocol: Mice were treated with EP. The compound was effective in reducing primary

tumor volume.
Metastasis Assessment: Following treatment, metastasis to distant organs was quantified. A

significant decrease in metastasis to the lung and liver was observed.
Toxicity Evaluation: To assess safety, liver function was monitored in the treated mice. The study

reported that EP treatment did not adversely affect liver function, indicating a selective anti-cancer
effect [2].

Cancer Stem Cells (CSCs): The treatment also resulted in a significant decrease in cancer stem
cells, which are often responsible for tumor recurrence and metastasis [2].

For the study on the novel EP derivative (3g) [1], the protocol was:

Administration: The compound 3g was administered at a dose of 50 mg/kg in a mouse model of
breast cancer.

Therapeutic Outcome: The treatment showed remarkable therapeutic effects.
Safety Profile: Crucially, the study reported no apparent toxicity at this dosage, suggesting a

favorable safety window for this derivative [1].

Mechanism of Action and Workflow

The anti-cancer effects of EP are linked to its ability to disrupt mitochondrial function in cancer cells. The

following diagram illustrates this key signaling pathway and the subsequent experimental workflow used to

validate it in vivo.
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Ergosterol Peroxide (EP)
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Diagram 1: EP's pathway from mitochondrial disruption to in vivo efficacy.

Key Application Notes for Researchers

Selective Toxicity: A crucial advantage of EP is its selective effect on cancer cells. Research
indicates that EP disrupts mitochondrial membrane potential and reduces cellular respiration and
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glycolysis in TNBC cells, while showing minimal adverse effects on non-cancerous control cells like

cardiomyocytes [2]. This selectivity is a significant finding for therapeutic development.
Derivative Optimization: The synthesis of EP derivatives, such as compound 3g, is a promising

strategy to enhance potency. The derivative 3g was identified as a novel glutaminase 1 (GLS1)
inhibitor, which reduces cellular glutamate levels and triggers apoptosis, showing 5.4-fold higher

activity than the parental EP against MDA-MB-231 cells in vitro [1].
Formulation & Pharmacokinetics: Please note that the available search results do not provide

specific details on the vehicle formulation used for in vivo administration or comprehensive
pharmacokinetic data (e.g., half-life, bioavailability). These parameters would be essential for protocol

replication and should be sought from full-text publications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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